molecular formula C11H12O2 B13462698 2-(2-Cyclopropylphenyl)aceticacid CAS No. 1500744-36-4

2-(2-Cyclopropylphenyl)aceticacid

Cat. No.: B13462698
CAS No.: 1500744-36-4
M. Wt: 176.21 g/mol
InChI Key: QNGJCLXAMSPKJU-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylphenyl)acetic acid is a substituted acetic acid derivative featuring a cyclopropyl group attached to the ortho position of a phenyl ring. This structure introduces unique steric and electronic properties due to the strained cyclopropane ring, which can influence reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

1500744-36-4

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-(2-cyclopropylphenyl)acetic acid

InChI

InChI=1S/C11H12O2/c12-11(13)7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7H2,(H,12,13)

InChI Key

QNGJCLXAMSPKJU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC=C2CC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-cyclopropylphenyl)acetic acid generally proceeds via:

  • Formation of cyclopropyl-substituted phenyl ketones or esters through acylation or ring-forming reactions.
  • Subsequent halogenation or functional group transformation to introduce or modify substituents.
  • Hydrolysis or decarboxylation steps to convert esters or ketones into the target acetic acid derivative.
  • Purification by recrystallization or chromatographic methods.

Detailed Stepwise Preparation (Based on Patent CN104418718A)

This patent describes a multi-step preparation of cyclopropyl-2-(2-fluorophenyl) ethyl ketone intermediates, closely related to the target compound, which can be adapted for 2-(2-cyclopropylphenyl)acetic acid synthesis.

Step Reaction Description Reagents & Conditions Solvents Yield & Purity
1 Acylation of 2-fluorophenethyl acid esters with cyclopropanecarbonyl chloride under basic conditions 2-fluorophenethyl acid esters, cyclopropanecarbonyl chloride, triethylamine or pyridine, 25–80 °C, 3–8 h 1,4-Dioxane, DMF, THF, acetonitrile 90–91% yield of cyclopropyl-2-(2-fluorophenyl) ethyl ketone
2 Halogenation of the ketone intermediate using brominating agents (NBS or pyridinium tribromide) with initiators (diisopropyl azodicarboxylate) at 20–25 °C for 6–8 h N-Bromosuccinimide (NBS), diisopropyl azodicarboxylate, pyridinium tribromide Hexanaphthene, trichloromethane, methylene dichloride, toluene mixtures 82–83% yield of bromo-substituted cyclopropyl ketone, HPLC purity >96%

Notes:

  • The acylation step involves slow addition of cyclopropanecarbonyl chloride to the ester solution with stirring and temperature control.
  • Hydrolysis and decarboxylation are performed by acid treatment (sulfuric acid or hydrochloric acid) under reflux.
  • The halogenation step is sensitive to solvent choice and initiator concentration for optimal yield.
  • Purification is typically done by filtration of precipitates and recrystallization from suitable solvents.

Alternative Synthetic Routes

While direct preparation methods for 2-(2-cyclopropylphenyl)acetic acid are less frequently reported, analogous methods for related compounds suggest the following approach:

  • Starting from 2-phenylacetic acid or its esters, cyclopropylation can be achieved via cyclopropanation of the aromatic ring or side chain using cyclopropanecarbonyl reagents.
  • Metal-catalyzed coupling reactions or Friedel–Crafts acylation with cyclopropylcarbonyl chloride can introduce the cyclopropyl group at the ortho position.
  • Subsequent functional group transformations (hydrolysis, halogenation, reduction) tailor the molecule to the acetic acid derivative.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield/Purity
Temperature 20–80 °C Higher temperatures favor acylation but may cause side reactions; halogenation optimized at room temperature
Solvent 1,4-Dioxane, DMF, THF, hexanaphthene, trichloromethane Polar aprotic solvents facilitate acylation; non-polar solvents preferred for halogenation
Molar Ratios Ester : cyclopropanecarbonyl chloride = 1.0–1.3 : 1 Slight excess of ester improves conversion
Reaction Time 3–10 h Longer times increase yield but risk decomposition
Initiators Diisopropyl azodicarboxylate 3–8% Essential for controlled halogenation

Purification and Characterization

  • Post-reaction mixtures are commonly filtered hot to remove insoluble impurities.
  • Organic layers are concentrated under reduced pressure.
  • Column chromatography using sherwood oil or recrystallization from toluene or ethyl acetate/toluene mixtures yields pure compounds.
  • Purity is confirmed by HPLC (>96%) and TLC monitoring.
  • Structural confirmation by NMR, IR, and mass spectrometry is standard.

Summary Table of Key Preparation Steps

Step Starting Material Reagents Conditions Product Yield (%) Purity (HPLC)
Acylation 2-Fluorophenethyl acid ester Cyclopropanecarbonyl chloride, triethylamine 25–80 °C, 3–8 h, 1,4-dioxane/DMF Cyclopropyl-2-(2-fluorophenyl) ethyl ketone 90–91 N/A
Hydrolysis Above ketone Sulfuric acid or HCl, reflux 2–3 h Corresponding acid N/A N/A
Halogenation Cyclopropyl ketone NBS or pyridinium tribromide, initiator 20–25 °C, 6–8 h Bromo-cyclopropyl ketone 82–83 >96

Research Findings and Considerations

  • The preparation method from patent CN104418718A provides a robust synthetic route with high yields and purity, adaptable for cyclopropyl-substituted phenylacetic acids.
  • Reaction solvent choice significantly influences reaction rate and selectivity.
  • Use of mild halogenating conditions and initiators prevents over-bromination or decomposition.
  • The synthetic route is scalable and suitable for pharmaceutical intermediate production.
  • No direct preparation of 2-(2-cyclopropylphenyl)acetic acid was found in literature outside of closely related fluorinated analogs, but the described methods are chemically analogous and applicable.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyclopropylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylphenyl ketones, while reduction can produce cyclopropylphenyl alcohols.

Scientific Research Applications

2-(2-Cyclopropylphenyl)acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with anti-inflammatory and analgesic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-cyclopropylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can enhance the binding affinity of the compound to its target, leading to specific biological effects. Pathways involved may include inhibition of cyclooxygenase enzymes, resulting in anti-inflammatory activity.

Comparison with Similar Compounds

Structural Analogues with Substituted Phenyl Groups

Several compounds share the 2-arylacetic acid core but differ in substituents on the phenyl ring. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2-(2-Cyclopropylphenyl)acetic acid C₁₁H₁₂O₂ 176.21 Cyclopropyl at ortho position High ring strain; potential for unique reactivity .
2-(3,5-Dichloro-4-fluorophenyl)acetic acid C₈H₅Cl₂FO₂ 223.03 Cl, F at meta/para positions Enhanced acidity due to electron-withdrawing halogens .
2-(5-Bromo-2-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.08 Br at para, OCH₃ at ortho Increased lipophilicity; potential for π-π interactions .
Diphenylacetic acid C₁₄H₁₂O₂ 212.25 Two phenyl groups Planar structure; limited solubility in polar solvents .

Key Observations :

  • Electron Effects : Halogen substituents (Cl, Br, F) increase acidity by withdrawing electron density, whereas methoxy groups (OCH₃) donate electrons, reducing acidity .

Derivatives with Heterocyclic Moieties

Compounds incorporating heterocycles exhibit distinct physicochemical behaviors:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₉H₂₄O₃S 332.44 Benzofuran core; chair-conformation cyclohexyl; O–H⋯O hydrogen bonds .
2-Chlorophenylacetic acid C₈H₇ClO₂ 170.60 Simple chloro-substituted analog; higher solubility in organic solvents .

Key Observations :

  • Hydrogen Bonding : The benzofuran derivative forms O–H⋯O hydrogen-bonded dimers, enhancing thermal stability (melting point: 423–424 K) .
  • Conformational Flexibility : Cyclohexyl groups adopt chair conformations, reducing steric clash compared to rigid cyclopropyl .

Ester Derivatives

Esterification modulates lipophilicity and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-chloro-2-cyclopropylideneacetate C₆H₇ClO₂ 146.61 Ester form; increased volatility; potential prodrug .
Methyl 2-(2-Bromo-4-methoxyphenyl)-2-cyclopropylacetate C₁₃H₁₄BrO₃ 313.16 Bromo and methoxy substituents; enhanced stability .

Key Observations :

  • Prodrug Potential: Ester derivatives may improve bioavailability by enhancing membrane permeability .

Research Findings and Implications

  • Crystallography : Cyclopropyl-containing analogs often exhibit strained ring systems, which can lead to unique crystal packing motifs. For example, the benzofuran derivative’s triclinic crystal system (space group P1) stabilizes via intermolecular C–H⋯π interactions .
  • Biological Relevance : Substituents like isopropylsulfanyl (in benzofuran derivatives) are associated with bioactivity, suggesting that 2-(2-cyclopropylphenyl)acetic acid derivatives could be explored for pharmaceutical applications .

Biological Activity

2-(2-Cyclopropylphenyl)acetic acid, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to a phenyl ring and a carboxylic acid functional group. Its unique structure contributes to its biological activity, particularly in the modulation of pain and inflammation pathways.

The biological activity of 2-(2-Cyclopropylphenyl)acetic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory and pain signaling pathways. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, mediators of inflammation and pain.

Pharmacological Applications

  • Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent in various preclinical models. Its ability to modulate COX enzyme activity may lead to reduced inflammation and pain relief.
  • Analgesic Properties : Research indicates that 2-(2-Cyclopropylphenyl)acetic acid may exhibit analgesic effects similar to non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further development in pain management therapies.

In Vivo Studies

A study evaluating the analgesic effects of 2-(2-Cyclopropylphenyl)acetic acid demonstrated significant pain relief in animal models subjected to inflammatory pain conditions. The compound was administered at varying doses, revealing a dose-dependent response in reducing pain behaviors.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(2-Cyclopropylphenyl)acetic acid, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(4-Cyclopropylphenyl)acetic acidCyclopropyl group with para substitutionModerate anti-inflammatory effects
Phenylacetic acidLacks cyclopropyl groupMinimal anti-inflammatory activity
Cyclopropylacetic acidLacks phenyl ringDifferent chemical properties

The presence of both the cyclopropyl group and the phenyl ring in 2-(2-Cyclopropylphenyl)acetic acid enhances its steric and electronic properties, contributing to its unique biological activity compared to other compounds .

Future Directions

Ongoing research is focused on elucidating the precise mechanisms through which 2-(2-Cyclopropylphenyl)acetic acid interacts with biological targets. Further studies are needed to assess its pharmacokinetics, optimal dosing strategies, and potential side effects.

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